molecular formula C15H19N3O3S B3728794 6-amino-2-{[3-(2-methoxy-4-methylphenoxy)propyl]thio}-4-pyrimidinol

6-amino-2-{[3-(2-methoxy-4-methylphenoxy)propyl]thio}-4-pyrimidinol

Cat. No. B3728794
M. Wt: 321.4 g/mol
InChI Key: NJNUXFGZQIRTCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-amino-2-{[3-(2-methoxy-4-methylphenoxy)propyl]thio}-4-pyrimidinol is a compound that has been synthesized for scientific research purposes. This compound has been found to have potential applications in the field of biochemistry and physiology.

Mechanism of Action

The mechanism of action of 6-amino-2-{[3-(2-methoxy-4-methylphenoxy)propyl]thio}-4-pyrimidinol is not fully understood. However, it has been suggested that this compound may act as an inhibitor of certain enzymes, such as protein kinases, which play a key role in various cellular processes.
Biochemical and Physiological Effects:
6-amino-2-{[3-(2-methoxy-4-methylphenoxy)propyl]thio}-4-pyrimidinol has been found to have various biochemical and physiological effects. This compound has been shown to inhibit the growth of certain cancer cells in vitro. Additionally, this compound has been found to have anti-inflammatory properties and may be useful in the treatment of certain inflammatory diseases.

Advantages and Limitations for Lab Experiments

One advantage of using 6-amino-2-{[3-(2-methoxy-4-methylphenoxy)propyl]thio}-4-pyrimidinol in lab experiments is its potential to inhibit certain enzymes, which may be useful in investigating various cellular processes. However, one limitation of using this compound is that its mechanism of action is not fully understood, which may make it difficult to interpret the results of experiments.

Future Directions

There are several future directions for research on 6-amino-2-{[3-(2-methoxy-4-methylphenoxy)propyl]thio}-4-pyrimidinol. One direction is to further investigate the mechanism of action of this compound to better understand its potential applications in the field of biochemistry and physiology. Additionally, future research could investigate the potential use of this compound in the treatment of various diseases, such as cancer and inflammatory diseases.
Conclusion:
6-amino-2-{[3-(2-methoxy-4-methylphenoxy)propyl]thio}-4-pyrimidinol is a compound that has been synthesized for scientific research purposes. This compound has potential applications in the field of biochemistry and physiology, and has been shown to have various biochemical and physiological effects. While there are advantages and limitations to using this compound in lab experiments, there are several future directions for research on this compound that could lead to further understanding of its potential applications in the field of biochemistry and physiology.

Scientific Research Applications

6-amino-2-{[3-(2-methoxy-4-methylphenoxy)propyl]thio}-4-pyrimidinol has been found to have potential applications in the field of biochemistry and physiology. This compound has been used in various scientific research studies to investigate its mechanism of action and biochemical and physiological effects.

properties

IUPAC Name

4-amino-2-[3-(2-methoxy-4-methylphenoxy)propylsulfanyl]-1H-pyrimidin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O3S/c1-10-4-5-11(12(8-10)20-2)21-6-3-7-22-15-17-13(16)9-14(19)18-15/h4-5,8-9H,3,6-7H2,1-2H3,(H3,16,17,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJNUXFGZQIRTCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCCCSC2=NC(=CC(=O)N2)N)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-amino-2-[3-(2-methoxy-4-methylphenoxy)propylsulfanyl]-1H-pyrimidin-6-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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